molecular formula C27H34FN3O4 B14034092 Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14034092
M. Wt: 483.6 g/mol
InChI Key: UZOZUBHNIWEUDP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a fluorophenyl group

Preparation Methods

The synthesis of tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the diazabicyclo[3.2.1]octane ring: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.

    Final deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product using chromatographic techniques.

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:

    Tert-butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate: This compound shares the benzyloxycarbonyl-protected amino group but differs in the core structure and fluorophenyl group.

    Tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate: This compound has a similar fluorophenyl group but differs in the bicyclic structure.

    Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound has a similar tert-butyl group but differs in the amino and fluorophenyl groups.

The uniqueness of tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[32

Properties

Molecular Formula

C27H34FN3O4

Molecular Weight

483.6 g/mol

IUPAC Name

tert-butyl 3-[2-fluoro-4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C27H34FN3O4/c1-27(2,3)35-26(33)31-21-10-11-22(31)17-30(16-21)24-12-9-19(15-23(24)28)13-14-29-25(32)34-18-20-7-5-4-6-8-20/h4-9,12,15,21-22H,10-11,13-14,16-18H2,1-3H3,(H,29,32)

InChI Key

UZOZUBHNIWEUDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=C(C=C(C=C3)CCNC(=O)OCC4=CC=CC=C4)F

Origin of Product

United States

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